molecular formula C8H17NSi B1597092 1-Dimethylamino-3-(trimethylsilyl)-2-propyne CAS No. 56849-88-8

1-Dimethylamino-3-(trimethylsilyl)-2-propyne

Cat. No. B1597092
CAS RN: 56849-88-8
M. Wt: 155.31 g/mol
InChI Key: WBTVHKPKPPGIDH-UHFFFAOYSA-N
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Description

“1-Dimethylamino-3-(trimethylsilyl)-2-propyne” is a chemical compound with the molecular formula C10H21N2Si. It has an average mass of 197.372 Da and a monoisotopic mass of 197.146851 Da .


Molecular Structure Analysis

The molecular structure of “1-Dimethylamino-3-(trimethylsilyl)-2-propyne” is based on its molecular formula, C10H21N2Si. Unfortunately, specific details about its 3D structure or ChemSpider ID could not be found .

Scientific Research Applications

Living Non-Conjugated Polyacetylenes

  • Application: Utilized in the preparation of non-conjugated polyacetylenes like poly(3,3-dimethyl-1-butyne) and poly(1-trimethylsilyl)-1-propyne through metathesis catalysts.
  • Insights: Demonstrates linear relationships in molecular weight and monomer conversion, indicating potential for precise polymerization control.
  • Source: (Kunzler & Percec, 1987).

Mixed Gas Permeation in Polymers

  • Application: Investigates the permeability of polymers like poly(dimethylsiloxane) and poly(1-trimethylsilyl-1-propyne) to syngas components.
  • Insights: Reveals significant temperature-dependent permeation properties, useful for gas separation processes.
  • Source: (Merkel et al., 2001).

Synthesis of Organic Compounds

  • Application: Used in the synthesis of o-(dimethylamino)aryl ketones, acridones, acridinium salts, and 1H-indazoles.
  • Insights: Provides a novel route to these compounds starting from hydrazones of aldehydes and o-(trimethylsilyl)aryl triflates.
  • Source: (Dubrovskiy & Larock, 2012).

Interaction with Mitochondrial Monoamine Oxidase

  • Application: Studied for its interaction with mitochondrial monoamine oxidase from bovine liver.
  • Insights: Results in specific spectral changes indicative of enzyme-inhibitor adduct formation.
  • Source: (Maycock et al., 1976).

Pervaporation through Polyacetylene Membranes

  • Application: Used in pervaporation, a membrane separation process, particularly in the separation of organic liquid-water mixtures.
  • Insights: Demonstrates significant selectivity and permeability properties, useful in industrial separation processes.
  • Source: (Masuda et al., 1990).

properties

IUPAC Name

N,N-dimethyl-3-trimethylsilylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NSi/c1-9(2)7-6-8-10(3,4)5/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTVHKPKPPGIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374372
Record name 1-DIMETHYLAMINO-3-(TRIMETHYLSILYL)-2-PROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-3-(trimethylsilyl)-2-propyne

CAS RN

56849-88-8
Record name 1-DIMETHYLAMINO-3-(TRIMETHYLSILYL)-2-PROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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